molecular formula C18H14N2O3 B5020340 N-(3-acetylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-(3-acetylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No. B5020340
M. Wt: 306.3 g/mol
InChI Key: OBTOEXBSRYLJKL-UHFFFAOYSA-N
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Description

Compounds with the isocyanate functional group (R−N=C=O) are referred to as isocyanates . An organic compound with two isocyanate groups is known as a diisocyanate . Diisocyanates are manufactured for the production of polyurethanes, a class of polymers .


Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation, i.e., treating with phosgene: RNH2 + COCl2 → RNCO + 2 HCl . These reactions proceed via the intermediacy of a carbamoyl chloride (RNHC(O)Cl) .


Molecular Structure Analysis

In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage: ROH + R’NCO → ROC(O)N(H)R’ where R and R’ are alkyl or aryl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific isocyanate compound would depend on its exact molecular structure. Generally, isocyanates are reactive compounds that can form a variety of chemical bonds .

Mechanism of Action

The mechanism of action of isocyanates in biological systems is not well understood and may vary depending on the specific compound. Some isocyanates have been found to inhibit certain enzymes, such as tyrosinase, which is involved in melanin biosynthesis .

Safety and Hazards

Isocyanates are considered hazardous. They can cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the study of isocyanates and related compounds could involve the development of new synthesis methods, the exploration of their reactivity with various nucleophiles, and the investigation of their potential applications in various fields .

properties

IUPAC Name

N-(3-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)19-18(23)15-10-17(22)20-16-8-3-2-7-14(15)16/h2-10H,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTOEXBSRYLJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320576
Record name N-(3-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

461436-22-6
Record name N-(3-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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